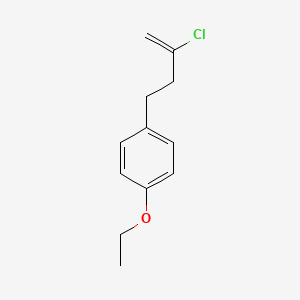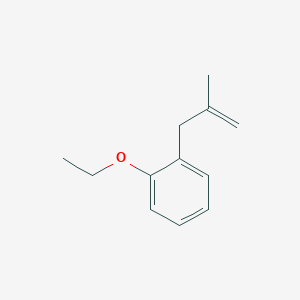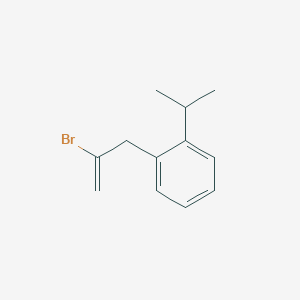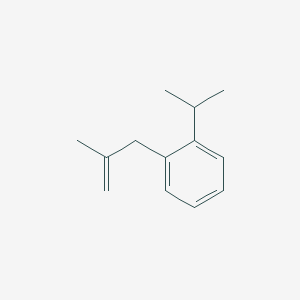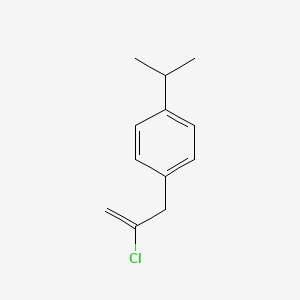
2-Chloro-3-(4-isopropylphenyl)-1-propene
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “2-Chloro-3-(4-isopropylphenyl)-1-propene” are not available, similar compounds often involve reactions like functionalizing deboronation of alkyl boronic esters . Protodeboronation is a key step in many organic synthesis processes .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. Factors like polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Mécanisme D'action
2-Chloro-3-(4-isopropylphenyl)-1-propene is an alkylating agent, meaning it can react with other molecules to form new compounds. The reaction occurs when the chlorine atom in the molecule is replaced by a hydrogen atom. This reaction is known as an electrophilic substitution reaction. The new compounds formed by this reaction can be used in the synthesis of various pharmaceuticals, flavorings, and fragrances.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Prostaglandins are involved in inflammation and pain. In addition, it has been shown to have anti-fungal and anti-bacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-3-(4-isopropylphenyl)-1-propene has several advantages when used in laboratory experiments. It is a relatively inexpensive chemical, making it cost-effective for research purposes. It is also a colorless liquid, making it easy to work with in the lab. Additionally, it has a boiling point of 93°C, which makes it easy to purify and distill. However, it does have some limitations. It is a highly reactive compound and can be dangerous when used in high concentrations. Additionally, it is a volatile compound and can easily evaporate in the lab.
Orientations Futures
There are many potential future directions for research involving 2-Chloro-3-(4-isopropylphenyl)-1-propene. One potential direction is to investigate its potential use as an insecticide or herbicide. Additionally, it could be used in the synthesis of new pharmaceuticals or fragrances. It could also be used to create polymers for use in various industries. Finally, research could be done to investigate its potential use as a fuel additive or as a solvent in industrial processes.
Applications De Recherche Scientifique
2-Chloro-3-(4-isopropylphenyl)-1-propene has been used in various scientific research studies. It has been used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and antifungal agents. It has also been used in the synthesis of various flavorings and fragrances. Additionally, it has been used in the synthesis of various polymers, such as polypropylene and polyethylene.
Propriétés
IUPAC Name |
1-(2-chloroprop-2-enyl)-4-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl/c1-9(2)12-6-4-11(5-7-12)8-10(3)13/h4-7,9H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIBTLDTMKIRSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



